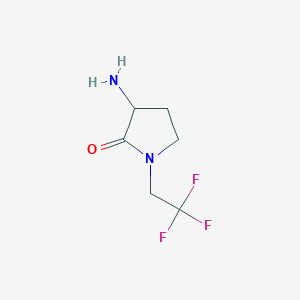

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

描述

Historical Development and Scientific Context

The development of fluorinated pyrrolidinone derivatives emerged from the broader evolution of organofluorine chemistry, which gained significant momentum following World War II. The intensive development of synthetic chemistry for fluorinated heterocycles began as researchers recognized the unique properties that fluorine substitution could impart to organic molecules. Fluorinated heterocyclic compounds have since found applications among potent pharmaceuticals, crop protection agents, and products of technical importance.

The specific compound 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one was developed as part of ongoing research into fluorinated building blocks for medicinal chemistry applications. This compound represents a convergence of pyrrolidine chemistry, which has been extensively studied for its importance in numerous patents dealing with drugs for treating neurological conditions such as epilepsy, dementia, and cognitive disorders. The incorporation of fluorine into such structures serves multiple purposes, including rendering compounds less susceptible to metabolic deactivation, a property that has made fluorinated compounds invaluable in pharmaceutical development.

The historical context of this compound is also rooted in the recognition that pyrrolidine ring structures are present in numerous natural alkaloids, including nicotine and hygrine, and are found in many established drugs such as procyclidine and bepridil. The addition of fluorine substituents to these proven scaffolds represents a logical progression in drug discovery efforts.

Structural Classification and Nomenclature

This compound is classified as a fluorinated nitrogen-containing heterocyclic compound with the molecular formula C6H9F3N2O and a molecular weight of 182.14 grams per mole. The compound is characterized by its pyrrolidin-2-one core structure, which is a five-membered lactam ring, substituted with an amino group at the 3-position and a 2,2,2-trifluoroethyl group attached to the nitrogen atom.

The systematic nomenclature follows International Union of Pure and Applied Chemistry (IUPAC) conventions, where the base structure is identified as pyrrolidin-2-one, with positional numbering indicating the amino substituent at position 3 and the trifluoroethyl substituent at the nitrogen (position 1). The Chemical Abstracts Service (CAS) number for this compound is 1250382-97-8, providing a unique identifier for chemical databases and regulatory purposes.

| Property | Value |

|---|---|

| Molecular Formula | C6H9F3N2O |

| Molecular Weight | 182.14 g/mol |

| CAS Number | 1250382-97-8 |

| SMILES Notation | O=C1N(CC(F)(F)F)CCC1N |

| Predicted Density | 1.321±0.06 g/cm³ |

| Predicted Boiling Point | 232.1±40.0 °C |

| Predicted pKa | 8.38±0.20 |

The structural representation shows a pyrrolidine ring where the carbonyl group at position 2 creates a lactam functionality, while the amino group at position 3 provides a site for potential further chemical modification. The trifluoroethyl substituent introduces significant electronegativity and steric bulk, influencing both the compound's physical properties and its biological activity profile.

Position within Fluorinated Heterocyclic Chemistry

This compound occupies a significant position within the broader field of fluorinated heterocyclic chemistry. Fluorinated heterocycles represent a rapidly growing area where organic, heterocyclic, and fluoroorganic chemistry converge. The compound exemplifies the strategic incorporation of fluorine atoms into nitrogen-containing heterocycles, a combination that has proven particularly valuable in pharmaceutical applications.

The stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in molecular physical and chemical properties. In the case of pyrrolidine-containing molecules, fluorine substitution can significantly impact conformational preferences and molecular rigidity. Research has demonstrated that fluorinated pyrrolidines exhibit enhanced rigidity compared to their non-fluorinated counterparts, with fluorine atoms preferring axial positions due to favorable carbon-fluorine to nitrogen interactions.

The trifluoroethyl substituent in this compound provides several advantages characteristic of fluorinated systems. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic properties of the molecule, potentially affecting its basicity and hydrogen bonding capacity. Studies on related fluorinated nitrogen heterocycles have shown that fluorine substitution can reduce basicity by nearly two orders of magnitude, leading to improved bioavailability properties.

Within the context of fluorinated piperidines and pyrrolidines, this compound represents an important structural class. Research has shown that accessing fluorinated piperidines and related structures remains challenging using conventional fluorination methods, making compounds like this compound valuable as synthetic intermediates and final products.

Research Significance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical sciences, from fundamental organic synthesis to applied medicinal chemistry. The compound serves as an important building block for the synthesis of more complex organic molecules, offering unique reactivity patterns due to its fluorinated substituent and amino functionality.

In medicinal chemistry research, this compound has demonstrated notable biological activity, particularly as an antiparasitic agent. Studies have revealed an effective concentration (EC50) of 260 nanomolar against Trypanosoma brucei, indicating potent activity against this important pathogenic organism. This level of activity positions the compound as a valuable lead structure for the development of new antiparasitic therapeutics.

The compound's significance is further enhanced by its potential applications in neurological research. Given that pyrrolidone chemistry is central to numerous patents dealing with drugs for treating brain-related conditions such as epilepsy, dementia, and cognitive disorders, fluorinated derivatives like this compound represent promising avenues for developing next-generation neurotherapeutics with improved metabolic stability and pharmacological profiles.

From a synthetic chemistry perspective, the compound demonstrates the versatility of fluorinated building blocks in organic synthesis. The presence of both amino and trifluoroethyl functionalities provides multiple sites for chemical modification, enabling the construction of diverse molecular architectures. The compound can participate in various chemical reactions including oxidation, reduction, substitution, and addition reactions, with common reagents including hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and various nucleophiles for substitution reactions.

属性

IUPAC Name |

3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)3-11-2-1-4(10)5(11)12/h4H,1-3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVHINYORFLENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250382-97-8 | |

| Record name | 3-amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Amination

- Starting Materials: 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives or related heterocycles.

- Reagents: Trifluoroethylamine or trifluoroethyl-containing amines.

- Catalysts: Pd2(dba)3 (palladium tris(dibenzylideneacetone)), XantPhos ligand.

- Base: Potassium tert-butoxide (t-BuONa).

- Solvent: Toluene.

- Temperature: Typically 90–110 °C.

- Time: 12 hours under nitrogen atmosphere.

This method enables the formation of the trifluoroethyl-substituted pyrrolidinone core via C-N bond formation, followed by purification through preparative HPLC or silica gel chromatography to isolate the product.

Amide Reduction to Pyrrolidinone

- Reagent: Borane-methyl sulfide complex (BH3·Me2S).

- Solvent: Tetrahydrofuran (THF).

- Temperature: Initial 0 °C, then room temperature to 60 °C.

- Duration: 6 hours.

This step reduces amide intermediates to the corresponding pyrrolidin-2-one ring, preserving the trifluoroethyl and amino substituents.

Annulation via N-Heterocyclic Carbene (NHC) Catalysis

- Substrates: Ketimines derived from trifluoroethyl amines and enals.

- Catalyst: Chiral NHC precatalysts.

- Base: DIPEA (N,N-diisopropylethylamine).

- Conditions: Room temperature to moderate heating.

- Outcome: Formation of trifluoroethyl-substituted γ-lactams, structurally related to pyrrolidinones.

This method offers stereoselective access to trifluoroethyl γ-lactams, which can be further transformed into pyrrolidin-2-one derivatives.

Comparative Table of Key Preparation Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield & Remarks |

|---|---|---|---|---|

| Pd-Catalyzed Amination | 2-(pyridin-2-yl)imidazo[1,2-a]pyridine + trifluoroethylamine | Pd2(dba)3, XantPhos, t-BuONa | Toluene, 90–110 °C, 12 h | High yield, scalable, selective |

| Amide Reduction | Amide intermediates | BH3·Me2S | THF, 0–60 °C, 6 h | Efficient ring closure to pyrrolidinone |

| NHC-Catalyzed [2 + 3] Annulation | Ketimine + enal | Chiral NHC, DIPEA | Mild conditions | Stereoselective, novel approach |

Research Findings and Practical Considerations

- The trifluoroethyl group enhances membrane permeability and lipophilicity, influencing the compound’s biological activity and stability.

- Palladium-catalyzed amination is a robust and widely used method, offering high regio- and chemoselectivity. The choice of ligand (XantPhos) and base (t-BuONa) is critical for optimal yields.

- Reduction of amides to lactams using borane reagents is effective, with mild conditions preserving sensitive functional groups.

- The NHC-catalyzed annulation represents an innovative, stereoselective synthesis route, potentially allowing access to chiral analogs of the compound.

- Industrial synthesis may incorporate continuous flow chemistry and automated synthesis to improve efficiency and scalability, although detailed industrial protocols remain proprietary.

化学反应分析

Types of Reactions: 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Reagents like Grignard reagents and organolithium compounds can be used for addition reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.

科学研究应用

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Industry: It can be utilized in the production of specialty chemicals, materials, or as an intermediate in various industrial processes.

作用机制

The mechanism by which 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets or pathways to produce a therapeutic effect. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

相似化合物的比较

Comparison with Similar Compounds

Structural Features

The structural diversity among fluorinated pyrrolidinones arises from variations in substituents, which influence electronic, steric, and physicochemical properties:

- 3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one: Contains a bulkier 2-(trifluoromethyl)phenyl group, increasing steric hindrance and lipophilicity .

- 3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Differs by a methylamino group at the 3-position, altering basicity and solubility .

Physicochemical Properties

Key physicochemical data for selected compounds are summarized below:

The 2,2,2-trifluoroethyl group in the target compound contributes to lower basicity compared to phenyl-substituted analogs.

生物活性

3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a compound that has gained attention due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈F₃N₂O, with a molecular weight of approximately 183.14 g/mol. The compound features a pyrrolidin-2-one ring with an amino group and a trifluoroethyl substituent. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may influence its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable route involves the reaction of 2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives with trifluoroethylamine under palladium-catalyzed conditions. The efficiency of this synthesis can vary based on the specific reagents and conditions used .

Research indicates that the trifluoroethyl group in this compound enhances its ability to penetrate lipid membranes, potentially allowing it to interact with various biological targets. This interaction may lead to modulation of enzyme activities or other cellular processes .

Pharmacological Applications

- Neurological Disorders : The compound has shown promise as a lead compound for drug development targeting neurological disorders due to its ability to stabilize microtubules and influence neuronal health .

- Cancer Research : Similar compounds have been explored for their anti-cancer properties. The structural similarities suggest that 3-amino derivatives could exhibit similar activities by inhibiting key cellular pathways involved in tumor growth.

- Enzyme Inhibition : It may serve as a probe or inhibitor in biological studies aimed at understanding enzyme mechanisms. This could facilitate the identification of new therapeutic targets.

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the structure of pyrrolidinones can significantly affect their biological activity. For instance, the inclusion of different substituents can enhance potency against specific targets. A comparative analysis of various derivatives showed that those with enhanced lipophilicity exhibited improved bioavailability and efficacy in cellular assays .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Amino group and trifluoroethyl substituent | Potential neuroprotective effects |

| 3-Dimethylaminopropylpyrrolidin-2-one | Dimethylamino group | Increased potency against cancer cells |

| 1-Methyl-4-(trifluoromethyl)pyrrolidin-3-one | Methyl substitution | Altered pharmacokinetics |

In Vitro Studies

In vitro assays have shown that this compound exhibits significant activity against various cell lines. For example, it demonstrated an EC50 value of 260 nM against Trypanosoma brucei, indicating potent antiparasitic activity .

常见问题

Q. What synthetic routes are optimal for introducing the 2,2,2-trifluoroethyl group into pyrrolidin-2-one scaffolds?

The trifluoroethyl group is typically introduced via nucleophilic substitution or reductive amination. For example, in analogous compounds like 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one, cyclization of intermediates (e.g., pyrrolidine-2-carbaldehyde) followed by amination with trifluoroethylamine under basic conditions achieves substitution . Key challenges include competing side reactions (e.g., over-alkylation) and low yields due to steric hindrance. Optimization involves using polar aprotic solvents (DMF, acetonitrile), controlled temperatures (0–25°C), and catalysts like K₂CO₃ or DBU to enhance regioselectivity .

Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs) and metabolic stability due to fluorine’s electronegativity and C–F bond strength. This reduces oxidative metabolism in cytochrome P450 assays, as observed in fluorinated pyrrolidinones . Additionally, the group’s steric bulk may alter conformational flexibility, impacting binding to biological targets .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR confirms trifluoroethyl incorporation (δ ~ -70 ppm for CF₃). and NMR resolve stereochemistry at the pyrrolidinone ring.

- HPLC-MS : Quantifies purity (>98%) and detects by-products (e.g., dehalogenated impurities).

- X-ray Crystallography : Resolves spatial arrangement of the trifluoroethyl group and hydrogen-bonding interactions with the amino group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity differences between trifluoroethyl analogs and halogenated derivatives?

Comparative SAR studies show that replacing fluorine with chlorine or bromine in phenylpyrrolidinones (e.g., 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one) reduces metabolic stability (t₁/₂ decreases by 30–50% in human liver microsomes) and increases lipophilicity (logP +0.8 for Cl, +1.2 for Br). However, trifluoroethyl derivatives exhibit superior target affinity (e.g., IC₅₀ values 2–5× lower in kinase inhibition assays) due to fluorine’s inductive effects enhancing hydrogen-bond acceptor capacity .

Q. What computational strategies predict binding modes of this compound to enzyme targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) paired with MD simulations (AMBER) can model interactions. For example, the trifluoroethyl group may occupy hydrophobic pockets in kinases (e.g., EGFR), while the pyrrolidinone ring’s carbonyl oxygen forms hydrogen bonds with catalytic lysine residues. Free energy perturbation (FEP) calculations quantify the energetic contribution of fluorine substitution to binding .

Q. How do in vitro metabolic stability assays inform lead optimization?

- Microsomal Stability : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Trifluoroethyl derivatives typically show <20% degradation over 60 minutes, compared to >50% for non-fluorinated analogs .

- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. Fluorine’s electron-withdrawing effects reduce basicity of adjacent amines, minimizing CYP interactions .

Q. What strategies mitigate by-product formation during scale-up synthesis?

Common by-products include:

- Dehalogenated analogs : Use degassed solvents and inert atmospheres to prevent radical-mediated defluorination.

- Diastereomers : Optimize chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation steps.

Process analytical technology (PAT) like in-line FTIR monitors reaction progress in real time .

Methodological Tables

Q. Table 1. Comparative Physicochemical Properties of Pyrrolidinone Analogs

| Substituent | logP | Metabolic t₁/₂ (HLM, min) | CYP3A4 Inhibition (IC₅₀, μM) |

|---|---|---|---|

| 2,2,2-Trifluoroethyl | 1.8 | 75 | >100 |

| 4-Chlorophenyl | 2.3 | 45 | 28 |

| 4-Methylphenyl | 1.9 | 30 | 35 |

| Data derived from fluorinated pyrrolidinone studies . |

Q. Table 2. Key Synthetic Parameters for Trifluoroethyl Incorporation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。